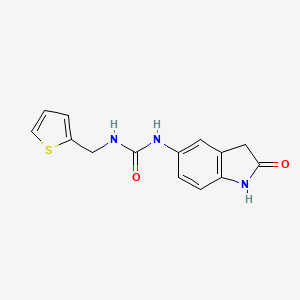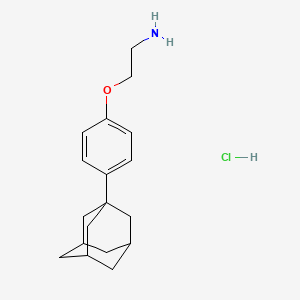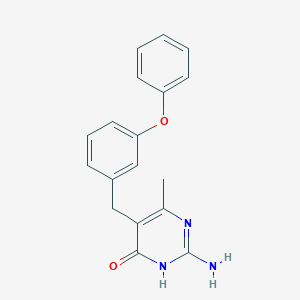
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis Methods
A study by Yan, Lei, and Hu (2014) introduced a simple and efficient methodology for synthesizing urea and thiourea derivatives, including compounds related to "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." This method combines 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, yielding the title compounds in good yields without the need for chromatography (Yan, Lei, & Hu, 2014).
Biological Activities and Applications
Antioxidant Properties
A study explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. The research indicated that these compounds, particularly those with a thiourea moiety, exhibited moderate antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2021).
Antiepileptic Properties
Prakash and Raja (2011) designed and synthesized new derivatives of "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea" to explore their antiepileptic properties. Preliminary screenings revealed that certain compounds exhibited significant activity in models of epilepsy, suggesting a potential avenue for the development of new antiepileptic drugs (Prakash & Raja, 2011).
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2010) synthesized and evaluated the antimicrobial activities of derivatives, including "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." Their study found that certain compounds displayed antimicrobial properties, highlighting the potential of these derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Propiedades
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13-7-9-6-10(3-4-12(9)17-13)16-14(19)15-8-11-2-1-5-20-11/h1-6H,7-8H2,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCNTHZAFANDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2661824.png)

![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)
![4-Morpholinopyrrolo[1,2-a]quinoxaline](/img/structure/B2661842.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)